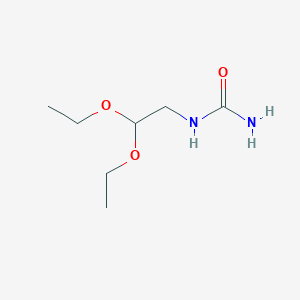

Urea, (2,2-diethoxyethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea, (2,2-diethoxyethyl)- is a useful research compound. Its molecular formula is C7H16N2O3 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Urea, (2,2-diethoxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (2,2-diethoxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Urea, (2,2-diethoxyethyl)- is utilized as an intermediate in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of more complex molecules. The compound can participate in nucleophilic substitutions and condensation reactions, making it a valuable reagent in synthetic organic chemistry.

Pharmaceutical Development

In pharmaceutical research, Urea, (2,2-diethoxyethyl)- has potential applications as a building block for drug development. Its derivatives are being explored for their biological activities, including antiviral and anticancer properties. The compound's ability to form stable complexes with various biological targets enhances its utility in medicinal chemistry.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of Urea, (2,2-diethoxyethyl)- derivatives against HIV-1 integrase. Modifications to the urea structure were shown to enhance inhibitory activity against viral replication. The findings suggest that specific functional groups can significantly influence the compound's efficacy as an antiviral agent.

Case Study 2: Neurochemical Interactions

Research has highlighted the interaction of Urea, (2,2-diethoxyethyl)- with neurotransmitter systems. Its structural similarity to other biologically active molecules allows it to modulate receptor activity. A notable study demonstrated that certain derivatives could act as selective antagonists at NMDA receptors, which are crucial for synaptic plasticity and memory function. This positions the compound as a candidate for therapeutic agents targeting neurological disorders.

Análisis De Reacciones Químicas

Substitution Reactions

The diethoxyethyl group facilitates nucleophilic substitution under acidic conditions. For example:

-

Acid-Catalyzed Cyclization : Reaction with aromatic nucleophiles (e.g., phenol) via iminium cation intermediates yields 4- or 5-substituted imidazolidin-2-ones. This process involves:

Reagents & Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | HCl (cat.), aromatic nucleophiles | 4-Arylimidazolidin-2-ones | 65–92% |

| Nucleophilic Substitution | H2SO4 (cat.), alcohols/amines | Functionalized ureas | 70–85% |

Oxidation and Reduction

The urea backbone and ethoxy groups participate in redox reactions:

-

Oxidation :

-

Reduction :

Thermal Decomposition

Heating above 160°C induces decomposition pathways similar to unsubstituted urea:

-

Formation of Isocyanates : Degradation releases isocyanic acid (HNCO) and ammonia (NH3), which can recombine to form biuret or triuret derivatives .

-

Denaturation Effects : The compound disrupts protein and RNA structures via π-π stacking and NH-π interactions, akin to urea’s denaturing mechanisms .

Mechanistic Insights

-

Acid-Mediated Reactivity : Protonation of ethoxy groups generates electrophilic iminium ions, enabling nucleophilic attack (e.g., by phenols or amines) .

-

Steric Effects : Bulkier substituents (e.g., diethoxyethyl) hinder intermolecular hydrogen bonding, promoting intramolecular cyclization over polymerization .

Comparison with Analogous Ureas

| Compound | Reactivity Differences | Key Applications |

|---|---|---|

| Urea | Higher thermal stability; forms biuret/triuret readily | Fertilizers, resins |

| 1-(2,2-Dimethoxyethyl)urea | Faster cyclization due to smaller methoxy groups | Pharmaceutical intermediates |

| Sym.-Diethylurea | Lacks ethoxy groups; undergoes metathetical substitution with amines | Polymer chemistry |

Stability and Handling

Propiedades

Número CAS |

80049-53-2 |

|---|---|

Fórmula molecular |

C7H16N2O3 |

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

2,2-diethoxyethylurea |

InChI |

InChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) |

Clave InChI |

UYWNYZSQZLOEOU-UHFFFAOYSA-N |

SMILES |

CCOC(CNC(=O)N)OCC |

SMILES canónico |

CCOC(CNC(=O)N)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.